molecular formula C9H8NO4P B11881818 Quinolin-8-yl dihydrogen phosphate CAS No. 7220-39-5

Quinolin-8-yl dihydrogen phosphate

Cat. No.: B11881818
CAS No.: 7220-39-5
M. Wt: 225.14 g/mol
InChI Key: ZECSTTAOTMSGAM-UHFFFAOYSA-N
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Description

Quinolin-8-yl dihydrogen phosphate is a chemical compound that features a quinoline ring system attached to a dihydrogen phosphate group The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl dihydrogen phosphate typically involves the reaction of quinolin-8-ol with phosphoric acid or its derivatives. One common method is the phosphorylation of quinolin-8-ol using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Quinolin-8-yl dihydrogen phosphate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinolin-8-yl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: A precursor to quinolin-8-yl dihydrogen phosphate, known for its antimicrobial properties.

    Quinoline N-oxide: An oxidized derivative of quinoline with potential biological activity.

    Tetrahydroquinoline: A reduced form of quinoline with applications in medicinal chemistry.

Uniqueness

This compound is unique due to the presence of both the quinoline ring and the dihydrogen phosphate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

7220-39-5

Molecular Formula

C9H8NO4P

Molecular Weight

225.14 g/mol

IUPAC Name

quinolin-8-yl dihydrogen phosphate

InChI

InChI=1S/C9H8NO4P/c11-15(12,13)14-8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H2,11,12,13)

InChI Key

ZECSTTAOTMSGAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OP(=O)(O)O)N=CC=C2

Origin of Product

United States

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